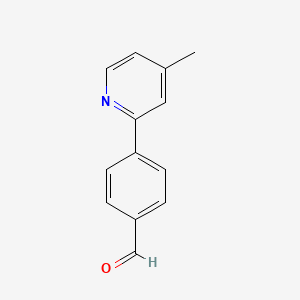

4-(4-Methylpyridin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyridin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBLNQSCMJBLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595401 | |

| Record name | 4-(4-Methylpyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289469-97-2 | |

| Record name | 4-(4-Methylpyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transmetalation:following Oxidative Addition, the Transmetalation Step Occurs. in This Stage, the Organic Group from the Organoboron Reagent E.g., 4 Formylphenylboronic Acid is Transferred to the Palladium Ii Center, Displacing the Halide. This Step Requires the Activation of the Boronic Acid by a Base. the Base Coordinates to the Boron Atom, Forming a More Nucleophilic Ate Complex, Which Facilitates the Transfer of the Aryl Group to the Electrophilic Palladium Center.

The choice of base is critical, particularly in the coupling of electron-deficient heteroaryl halides like 2-bromopyridine (B144113) derivatives. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially inhibiting the reaction. Furthermore, 2-pyridyl organoboranes are known to be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This side reaction can be exacerbated by certain bases and reaction conditions. Therefore, careful selection of the base and solvent system is crucial to ensure efficient transmetalation while minimizing side reactions.

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination. in This Concerted Step, the Two Organic Ligands on the Palladium Ii Complex Couple to Form the Desired Biaryl Product, 4 4 Methylpyridin 2 Yl Benzaldehyde. Simultaneously, the Palladium Center is Reduced from Pd Ii Back to Pd 0 , Thus Regenerating the Active Catalyst, Which Can then Re Enter the Catalytic Cycle. This Step is Generally Favored by Bulky Phosphine Ligands on the Palladium Catalyst, Which Can Promote the Formation of the C C Bond.

Functionalization of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack and other transformations such as condensation, oxidation, and reduction.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in this compound is sp² hybridized and electron-deficient due to the high electronegativity of the oxygen atom. This polarity makes it susceptible to nucleophilic addition. libretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.

The general mechanism involves:

Nucleophilic attack on the electrophilic carbonyl carbon.

Rehybridization of the carbon from sp² to sp³.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide to give the final alcohol product. libretexts.org

While aromatic aldehydes are typically less reactive than aliphatic aldehydes due to the electron-donating resonance of the benzene (B151609) ring, the presence of the electron-withdrawing 4-methylpyridin-2-yl group is expected to enhance the electrophilicity of the carbonyl carbon in this compound, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org Common nucleophiles like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can react with the aldehyde to form secondary alcohols.

Condensation Reactions and Imine Formation

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the elimination of a water molecule and is typically catalyzed by acid. masterorganicchemistry.com The formation of imines is a reversible process, and the reaction equilibrium can be shifted towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus or hygroscopic agents. operachem.com

The pH is a critical factor in imine formation; the reaction rate is generally maximal around a pH of 5. libretexts.org At lower pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.org

The general mechanism proceeds through two main stages:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon to form a neutral tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is protonated at the oxygen atom, followed by the elimination of water to form the imine. researchgate.net

A variety of primary amines can be used to synthesize a library of imine derivatives from this compound.

| Reactant Amine | Product (Imine/Schiff Base) | Typical Conditions |

|---|---|---|

| Aniline (B41778) | N-(4-(4-methylpyridin-2-yl)benzylidene)aniline | Acid catalyst (e.g., p-TsOH), Toluene, Reflux |

| Benzylamine | 1-(4-(4-methylpyridin-2-yl)phenyl)-N-benzylmethanimine | MgSO₄, CH₃CN, Room Temperature operachem.com |

| Ethylamine | N-(4-(4-methylpyridin-2-yl)benzylidene)ethanamine | Mild acid, Ethanol, Room Temperature |

| 2-Aminopyridine | N-(4-(4-methylpyridin-2-yl)benzylidene)pyridin-2-amine | Acid catalyst, Dean-Stark, Toluene |

Oxidation and Reduction Pathways

The aldehyde functional group can readily undergo both oxidation and reduction to yield carboxylic acids and primary alcohols, respectively.

Oxidation: this compound can be oxidized to 4-(4-methylpyridin-2-yl)benzoic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective. Milder reagents such as sodium perborate (B1237305) in acetic acid can also be employed for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org

Reduction: The reduction of the aldehyde group leads to the formation of a primary alcohol, [4-(4-Methylpyridin-2-yl)phenyl]methanol. This can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the imines derived from this compound can be reduced to secondary amines in a process known as reductive amination, which combines imine formation and reduction in a single pot. masterorganicchemistry.com

Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring and its methyl substituent offer additional sites for chemical modification, distinct from the reactivity of the aldehyde group.

Nitrogen Heterocycle Modifications

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov The resulting N-oxide, 2-(4-formylphenyl)-4-methylpyridine 1-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide group increases the electron density at the ortho (C2) and para (C4) positions of the pyridine ring, making them more susceptible to electrophilic substitution, while also activating them for certain nucleophilic substitutions. nih.govthieme-connect.de

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This process modifies the electronic properties of the ring, making it more electron-deficient and activating the positions alpha and gamma to the nitrogen for nucleophilic attack.

Methyl Group Reactivity on the Pyridine Ring

The methyl group at the 4-position of the pyridine ring displays notable reactivity due to the acidity of its protons. The electron-withdrawing nature of the pyridine ring stabilizes the conjugate base (a carbanion) formed upon deprotonation of the methyl group through resonance delocalization. askfilo.comchegg.com

This acidity allows the methyl group to participate in base-catalyzed condensation reactions with aldehydes. askfilo.comchegg.com In the presence of a base, the methyl group is deprotonated to form a nucleophilic carbanion. This nucleophile can then attack an electrophilic carbonyl carbon, such as that of benzaldehyde, leading to a new carbon-carbon bond. Subsequent dehydration yields a stilbene-like product. This reactivity is a classical example of the acidity of alkyl groups at the α- and γ-positions of a pyridine ring. askfilo.com Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium can also be used to generate the carbanion for reactions with a wider range of electrophiles. mdpi.comrsc.org

| Electrophile | Base | Product Type | Reference Reaction |

|---|---|---|---|

| Benzaldehyde | Sodium Hydroxide (NaOH) | Stilbazole derivative | 4-Methylpyridine (B42270) with benzaldehyde askfilo.comchegg.com |

| 4-Chlorobenzaldehyde | Potassium tert-butoxide | Substituted stilbazole derivative | General base-catalyzed condensation |

| 4-Fluorobenzonitrile (B33359) | Lithium diisopropylamide (LDA) | Triarylmethane derivative (via SNAr) | 4-Methylpyridine with 4-fluorobenzonitrile mdpi.com |

Benzene Ring Modifications and Substitutions

The benzene ring of this compound is the site of potential modifications, primarily through electrophilic aromatic substitution (SEAr) reactions. However, the reactivity of the ring is significantly influenced by the electronic properties of its two substituents. wikipedia.org

Directing Effects and Reactivity:

The aldehyde (–CHO) group is a moderate deactivating group. Through a combination of inductive electron withdrawal and resonance effects, it reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. libretexts.orgmsu.edu The aldehyde group is a well-established meta-director, guiding incoming electrophiles to the positions C3 and C5 relative to the aldehyde. libretexts.org

The 4-methylpyridin-2-yl group also acts as a deactivating group. The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect on the benzene ring. This deactivation makes electrophilic attack more difficult. The combined presence of two deactivating groups renders the central benzene ring significantly electron-deficient and less susceptible to classical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. msu.edu

Should a substitution reaction be forced under harsh conditions, the regiochemical outcome would be dictated by the directing effects of both groups. The aldehyde directs to the C3 and C5 positions. The 2-pyridyl group also directs incoming electrophiles primarily to the meta position. Therefore, electrophilic attack would be predicted to occur at the positions meta to the aldehyde group (C3 and C5), which are also meta to the pyridyl substituent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table presents the predicted major products for common electrophilic aromatic substitution reactions based on the directing effects of the existing substituents. Note that harsh reaction conditions would be required due to the deactivated nature of the ring.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-Methylpyridin-2-yl)-3-nitrobenzaldehyde |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(4-methylpyridin-2-yl)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Methylpyridin-2-yl)-5-sulfobenzaldehyde |

Modern Synthetic Approaches:

Given the challenges of direct electrophilic substitution, modern cross-coupling reactions represent a more strategic and versatile approach to modifying the benzene ring. For these methods to be applied, a precursor such as a halogenated version of the molecule, for example, 4-bromo-2-(4-methylpyridin-2-yl)benzaldehyde, would be utilized. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. mdpi.comnih.gov

The Suzuki coupling, for instance, would involve the reaction of a bromo-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl groups onto the benzene core. mdpi.com This strategy bypasses the issues of low reactivity and poor regioselectivity associated with electrophilic substitution.

Role as a Versatile Building Block in Complex Organic Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block, primarily leveraging the reactivity of its aldehyde functional group. Aldehydes are exceptionally useful intermediates capable of participating in a wide array of chemical transformations to build molecular complexity. atlantis-press.com This compound serves as a scaffold, introducing the 4-(4-methylpyridin-2-yl)phenyl motif into larger, more complex molecules, particularly those of medicinal interest.

The pyridine and substituted benzaldehyde moieties are common features in pharmacologically active compounds, including kinase inhibitors used in oncology. acs.orged.ac.ukmdpi.com Kinases are a class of enzymes that are often dysregulated in diseases like cancer, and many small-molecule drugs are designed to inhibit their activity. ed.ac.uk Scaffolds such as quinazoline (B50416) and pyrimidine (B1678525) are frequently found in these inhibitors. mdpi.comdocumentsdelivered.commdpi.com this compound is a key precursor for synthesizing analogues of these important therapeutic agents.

The aldehyde group can undergo numerous transformations to elaborate the molecular structure. These include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new carbon-nitrogen bonds, a cornerstone of medicinal chemistry.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling the extension of carbon chains.

Grignard and Organolithium Additions: Formation of secondary alcohols by creating new carbon-carbon bonds.

Condensation Reactions: Knoevenagel or aldol (B89426) condensations with active methylene (B1212753) compounds or enolates to construct more complex carbon skeletons.

Table 2: Key Transformations of the Aldehyde Group in this compound This table outlines several fundamental organic reactions that utilize the aldehyde functionality of the title compound, demonstrating its versatility as a synthetic intermediate.

| Reaction Type | Reactant(s) | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Amine | Introduction of nitrogen-containing side chains |

| Wittig Olefination | Ph₃P=CHR | Alkene | Carbon chain extension, C=C bond formation |

| Grignard Addition | R-MgBr, then H₃O⁺ | Secondary Alcohol | C-C bond formation and introduction of a hydroxyl group |

| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated nitrile | Formation of electron-deficient alkenes |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin | Precursor to α-hydroxy acids and α-hydroxy ketones |

Through these and other reactions, this compound can be incorporated into a diverse range of complex molecular architectures. For example, it could be used in the multi-step synthesis of kinase inhibitors featuring a 4-anilinoquinazoline (B1210976) or phenylamino-pyrimidine (PAP) core. mdpi.comresearchgate.net In such a synthesis, the aldehyde could be converted to an amine via reductive amination, which could then be used in a subsequent coupling reaction to build the final heterocyclic system.

Design and Synthesis of Novel Chemical Entities Via 4 4 Methylpyridin 2 Yl Benzaldehyde

Development of Schiff Base Derivatives and Related Imines

The formation of Schiff bases, or imines, typically involves the condensation reaction between a primary amine and an aldehyde or ketone. This reaction is a fundamental transformation in organic synthesis. However, specific studies detailing the reaction of 4-(4-Methylpyridin-2-yl)benzaldehyde with various primary amines to form Schiff base derivatives could not be located. Without such studies, it is impossible to provide data on reaction efficiency, spectroscopic characterization of the resulting imines, or their potential applications.

Synthesis of Chalcones and Other α,β-Unsaturated Carbonyl Compounds

Chalcones, which are α,β-unsaturated ketones, are commonly synthesized via the Claisen-Schmidt condensation between a benzaldehyde (B42025) derivative and an acetophenone (B1666503) in the presence of a base. While this is a widely used reaction, no specific examples of using this compound as the aldehyde component have been documented in accessible literature. Information regarding the reactivity of the pyridyl-substituted benzaldehyde in this context, as well as the properties of the resulting chalcones, remains unelucidated.

Applications in Heterocyclic Ring Annulation and Formation

The aldehyde functional group is a versatile starting point for the construction of various heterocyclic rings through cyclization and annulation reactions. Pyridine-containing benzaldehydes can, in principle, be utilized in multicomponent reactions or other cyclization strategies to generate diverse heterocyclic scaffolds. However, the scientific literature lacks specific reports on the use of this compound in such synthetic routes.

Construction of Multifunctional Scaffolds

The design and synthesis of multifunctional scaffolds often involve the strategic combination of different pharmacophores or functional groups within a single molecule. The unique structure of this compound, featuring both a reactive aldehyde and a pyridyl moiety, suggests its potential as a building block for such complex molecules. Nevertheless, there are no published research articles that describe the design, synthesis, and evaluation of multifunctional scaffolds derived from this specific compound.

Coordination Chemistry and Ligand Design from 4 4 Methylpyridin 2 Yl Benzaldehyde

Synthesis of Metal-Organic Ligands Incorporating the Pyridine-Benzaldehyde Core

The synthesis of metal-organic ligands derived from 4-(4-methylpyridin-2-yl)benzaldehyde leverages the versatile reactivity of its constituent functional groups: the pyridine (B92270) ring and the benzaldehyde (B42025) moiety. The pyridine's nitrogen atom provides a key coordination site, while the aldehyde group can be readily transformed into other functionalities, such as imines (Schiff bases), through condensation reactions. This allows for the creation of a diverse library of ligands with varying steric and electronic properties, tailored for specific metal coordination and framework construction.

A common and straightforward approach to elaborating the this compound core is through Schiff base condensation with various primary amines. This reaction typically involves mixing the aldehyde with a stoichiometric amount of an amine in a suitable solvent, such as ethanol, and refluxing the mixture. The resulting Schiff base ligands are often crystalline solids and can be readily characterized by standard spectroscopic techniques. For instance, the formation of the imine bond (-C=N-) can be confirmed by the appearance of a characteristic stretching vibration in the infrared (IR) spectrum, typically in the range of 1640-1690 cm⁻¹.

Furthermore, the pyridine-benzaldehyde core can be incorporated into more complex ligand architectures. For example, it can be used as a building block in the synthesis of larger, multi-topic ligands designed to bridge multiple metal centers, a crucial feature for the construction of coordination polymers and metal-organic frameworks (MOFs). The synthesis of such ligands often involves multi-step organic reactions, where the aldehyde group might be converted to a different linking group, or the pyridine ring might be further functionalized.

The choice of reactants and reaction conditions plays a critical role in the final structure of the ligand. For example, using diamines in the condensation reaction can lead to the formation of bidentate or bridging ligands, capable of coordinating to two metal centers simultaneously. Similarly, the electronic nature of the amine used in the Schiff base formation can influence the electron density on the imine nitrogen, thereby modulating the ligand's coordination strength and the properties of the resulting metal complex.

Chelation Behavior and Metal Complexation Studies

The chelation of metal ions by ligands derived from this compound is primarily dictated by the pyridine nitrogen and a second donor atom, often the imine nitrogen in the case of Schiff base derivatives. This arrangement typically leads to the formation of stable five- or six-membered chelate rings upon coordination to a metal center. The methyl group on the pyridine ring can exert a modest steric influence, potentially affecting the coordination geometry and the packing of the resulting complexes in the solid state.

Mononuclear and Polynuclear Complex Formation

Ligands based on the this compound framework can give rise to both mononuclear and polynuclear metal complexes, depending on the ligand's design and the reaction conditions.

Mononuclear Complexes: When the ligand is designed to be bidentate and non-bridging, the formation of mononuclear complexes is favored. In such cases, one or more ligand molecules coordinate to a single metal center. The stoichiometry of the resulting complex (e.g., ML, ML₂, ML₃) depends on the coordination number of the metal ion and the steric bulk of the ligand. For example, a Schiff base ligand derived from this compound and a simple aniline (B41778) derivative would likely form a mononuclear complex with a metal ion like Cu(II) or Zn(II). These types of complexes are valuable for studying the fundamental coordination chemistry of the ligand and for applications in areas like catalysis.

Polynuclear Complexes: To promote the formation of polynuclear complexes, the ligand needs to possess bridging capabilities. This can be achieved by incorporating additional donor atoms or by designing the ligand to span multiple metal centers. For instance, a ligand synthesized from this compound and a diamine could bridge two metal ions, leading to the formation of a dinuclear or a polynuclear chain-like structure. The nature of the bridging moiety, the metal-to-ligand ratio, and the choice of counter-anion can all influence the dimensionality and topology of the resulting polynuclear assembly. Such polynuclear structures are the fundamental building blocks of coordination polymers and MOFs. 1,2,4-Triazole and its derivatives, for example, are known to act as bridging ligands, facilitating the formation of polynuclear metal complexes. researchgate.net

Ligand Field and Coordination Geometry Investigations

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of metal complexes derived from this compound. wikipedia.orglibretexts.org The coordination of the ligand to a transition metal ion removes the degeneracy of the metal's d-orbitals, and the magnitude of this splitting (the ligand field splitting energy, Δ) depends on the geometry of the complex and the nature of the ligand. numberanalytics.comlibretexts.org

The coordination geometry around the metal center is a key determinant of the d-orbital splitting pattern. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. numberanalytics.comnumberanalytics.com The specific geometry adopted by a complex with a ligand derived from this compound will depend on factors such as the size and oxidation state of the metal ion, the steric constraints imposed by the ligand, and the nature of any co-ligands or counter-ions present. For instance, a bulky Schiff base ligand might favor a tetrahedral geometry over a square planar one for a d⁸ metal ion like Ni(II).

Advanced Spectroscopic and Structural Characterization of Metal Complexes

A comprehensive understanding of the metal complexes formed with ligands derived from this compound requires the use of a variety of advanced spectroscopic and structural characterization techniques.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the ligand are often shifted. For example, the C=N stretching frequency of a Schiff base ligand typically shifts to lower wavenumbers upon coordination to a metal ion, indicating a weakening of the imine bond due to electron donation to the metal. sciencepg.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d electronic transitions and charge transfer bands. nih.govsbmu.ac.ir The positions and intensities of the d-d bands can be used to determine the coordination geometry of the complex and to calculate ligand field parameters. Charge transfer bands, which involve the transfer of an electron between the metal and the ligand, can also provide insights into the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can reveal the sites of coordination and provide information about the geometry of the complex in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, particularly those of Cu(II), EPR spectroscopy is a valuable technique for probing the electronic environment of the metal ion. unlp.edu.ar The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide information about the coordination geometry and the nature of the metal-ligand bonding. sbmu.ac.ir

Structural Characterization:

The following table summarizes key spectroscopic data for a hypothetical Cu(II) complex with a Schiff base ligand derived from this compound and aniline:

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift of ν(C=N) from ~1625 cm⁻¹ to ~1605 cm⁻¹ | Coordination of the imine nitrogen to the Cu(II) ion. |

| UV-Vis Spectroscopy | Broad d-d transition centered around 650 nm | Distorted square planar or tetrahedral geometry around the Cu(II) ion. |

| EPR Spectroscopy | Anisotropic spectrum with g |

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Ligands derived from this compound are promising candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netnih.gov These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands. nih.gov The pyridine and benzaldehyde functionalities of the parent compound provide versatile handles for creating ligands with the desired connectivity and geometry to form extended networks. researchgate.netossila.com

To be suitable for MOF construction, the ligand must be multi-topic, meaning it must have at least two coordination sites that can bind to different metal centers. The aldehyde group of this compound can be reacted with various amines to introduce additional coordinating groups. For example, reaction with an aminobenzoic acid could yield a ligand with both a pyridine and a carboxylate group, both of which are excellent coordinating moieties for MOF synthesis. nih.gov

The structure and properties of the resulting MOF are highly dependent on the geometry of the ligand and the coordination preferences of the metal ion. mdpi.com A linear or rigid ligand will tend to form different network topologies compared to a flexible or bent ligand. The choice of metal ion is also crucial, as different metals have different coordination numbers and preferred geometries. For instance, Zn(II) and Cu(II) are commonly used in MOF synthesis due to their versatile coordination chemistry. mdpi.com

The synthesis of MOFs and coordination polymers typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a solvent in a sealed vessel. mdpi.comsemanticscholar.org This allows for the slow crystallization of the extended framework.

MOFs and coordination polymers constructed from ligands based on the this compound core could have a range of potential applications, including:

Gas Storage and Separation: The porous nature of MOFs makes them attractive materials for storing gases like hydrogen and methane, or for separating gas mixtures.

Catalysis: MOFs can serve as heterogeneous catalysts, with the metal centers or the organic ligands acting as active sites. nih.govrsc.org

Sensing: The luminescence or color of a MOF might change upon exposure to certain molecules, making them useful as chemical sensors.

Drug Delivery: The pores of a MOF can be loaded with drug molecules, which can then be released in a controlled manner. rsc.org

Supramolecular Chemistry and Self Assembly Principles

Non-Covalent Interactions Governing Assembly Processes

The self-assembly of 4-(4-Methylpyridin-2-yl)benzaldehyde into larger, ordered structures is primarily dictated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and can act cooperatively to produce stable supramolecular assemblies.

Hydrogen Bonding: The nitrogen atom of the pyridine (B92270) ring in this compound can act as a hydrogen bond acceptor. While the molecule itself does not possess strong hydrogen bond donors, in the presence of suitable partner molecules (co-formers) containing hydroxyl or amine groups, it can participate in robust hydrogen bonding. For instance, in a co-crystal with a molecule like hydroquinone, a classic O-H···N hydrogen bond would be expected to form. The aldehyde group, though a weaker acceptor, can also participate in C-H···O interactions.

π-π Stacking: The aromatic pyridine and benzene (B151609) rings are electron-rich and can engage in π-π stacking interactions. These interactions are crucial for the stabilization of layered or columnar structures. The relative orientation of the rings (e.g., face-to-face, parallel-displaced, or T-shaped) will depend on the electronic distribution within the rings, which is influenced by the methyl and aldehyde substituents.

Halogen Bonding: If co-crystallized with halogenated compounds, the pyridine nitrogen can act as a halogen bond acceptor. This is a highly directional interaction that has become a powerful tool in crystal engineering.

The interplay of these forces is complex and can be influenced by the solvent and temperature conditions during the self-assembly process.

Directed Self-Assembly of Molecular Architectures

The specific geometry and functional groups of this compound make it a promising candidate for directed self-assembly into predictable supramolecular architectures, particularly in the context of coordination chemistry. The pyridine nitrogen provides a strong coordination site for metal ions.

Upon reaction with metal salts, this compound can act as a ligand to form metal-organic complexes. The stoichiometry of the metal and ligand, the coordination geometry of the metal ion, and the presence of counter-ions will all direct the assembly into discrete molecules (like molecular squares) or extended networks (coordination polymers or metal-organic frameworks - MOFs). nih.govacs.orgdntb.gov.uarsc.org For example, a reaction with a metal ion that prefers a square planar coordination geometry could potentially lead to the formation of a molecular square.

Hypothetical Example of a Self-Assembled Metal-Organic Square:

| Component | Role in Assembly | Resulting Structure |

| This compound | Ligand | Corners of the square |

| Palladium(II) or Platinum(II) | Metal Node | Edges of the square |

This directed self-assembly can lead to materials with defined cavities and functionalities, which are of interest for applications in catalysis and separations.

Host-Guest Chemistry Applications and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. The self-assembled structures derived from this compound, such as molecular cages or porous MOFs, can potentially act as hosts for smaller guest molecules.

The recognition of a specific guest is driven by a combination of size, shape, and chemical complementarity. The interior of a hypothetical cavity formed by this compound units would be lined with the aromatic rings and potentially the aldehyde or methyl groups, creating a specific chemical environment. This could allow for the selective binding of guests that can engage in favorable interactions with the cavity walls, such as π-π stacking with aromatic guests or dipole-dipole interactions with polar guests.

Potential Host-Guest System:

| Host Structure | Potential Guest Molecules | Primary Interaction |

| MOF from this compound and Zn(II) | Benzene, Toluene | π-π stacking |

| Nitrobenzene | Dipole-π interactions |

The aldehyde functionality within the pores could also be utilized for post-synthetic modification, allowing for the tuning of the host's recognition properties.

Design of Interpenetrating and Catenated Structures

In the context of coordination polymers and MOFs, the formation of interpenetrating or catenated structures is a common phenomenon, especially when using longer organic linkers. kjscollege.com Interpenetration occurs when two or more independent frameworks grow through one another without being covalently bonded. Catenanes are molecules containing two or more interlocked rings.

The dimensions and rigidity of this compound as a linker in a coordination network would influence the propensity for interpenetration. The presence of large voids in a single network can be thermodynamically unfavorable, and nature often fills this space by forming one or more additional, interwoven frameworks. northwestern.edursc.org The degree of interpenetration can have a significant impact on the material's properties, such as pore size and stability.

The design of such structures with this compound would involve careful selection of the metal node and reaction conditions. For example, using a metal ion that leads to a more open framework might increase the likelihood of interpenetration. While the aldehyde group is not typically involved in the primary framework formation, its steric bulk and potential for weaker interactions could influence the packing of the networks and the degree of interpenetration.

Factors Influencing Interpenetration with this compound as a Linker:

| Factor | Influence on Interpenetration |

| Metal Coordination Geometry | Tetrahedral or octahedral geometries can lead to open frameworks prone to interpenetration. |

| Solvent Template | The size and shape of solvent molecules can template the formation of voids, influencing interpenetration. |

| Ligand Flexibility | The rotational freedom between the pyridine and benzene rings can affect the final network topology. |

Catalytic Applications of 4 4 Methylpyridin 2 Yl Benzaldehyde Derived Systems

Precursor for Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The design of the ligand coordinating to the metal center is crucial as it dictates the catalyst's reactivity, selectivity, and stability. nih.govmdpi.com Derivatives of 4-(4-Methylpyridin-2-yl)benzaldehyde are excellent candidates for ligand synthesis due to the aldehyde functional group, which can be readily transformed into various coordinating moieties like imines (Schiff bases), amines, and alcohols.

Ligands derived from this compound are particularly effective in transition metal catalysis, a cornerstone of modern synthetic organic chemistry. nih.gov These ligands can form stable and active complexes with a variety of transition metals, including palladium (Pd), copper (Cu), and ruthenium (Ru), which are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

The electronic and steric properties of the ligand can be fine-tuned by modifying the this compound scaffold. This modulation influences the catalytic cycle, affecting reaction rates and product selectivity. mdpi.com For instance, Schiff base ligands formed by the condensation of this compound with various primary amines create pincer-type or bidentate ligands that are highly effective in cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Research has shown that copper nanoparticles supported on Schiff base-functionalized frameworks, derived from related pyridine-aldehyde structures, exhibit exceptional performance in a variety of coupling reactions. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Pyridine-Aldehyde Derived Ligand Systems

| Reaction Type | Metal Center | Ligand Type | Substrates | Product Yield | Citation |

|---|---|---|---|---|---|

| A³ Coupling | Copper (Cu) | Schiff Base | Benzaldehyde (B42025), Piperidine, Phenylacetylene | Good to Excellent | researchgate.net |

| Sonogashira Coupling | Copper (Cu) | Schiff Base | Aryl halides, Terminal alkynes | Good to Excellent | researchgate.net |

| Heck Coupling | Copper (Cu) | Schiff Base | Aryl halides, Alkenes | Good to Excellent | researchgate.net |

| Suzuki Coupling | Copper (Cu) | Schiff Base | Aryl halides, Boronic acids | Good to Excellent | researchgate.net |

| Aniline (B41778) Oxidation | Various | Schiff Base | Substituted anilines | Up to 91% | mdpi.com |

This table presents data from catalytic systems using ligands structurally related to derivatives of this compound, illustrating their potential applications.

Beyond transition metal catalysis, derivatives of this compound can be employed in the burgeoning field of organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal center. The pyridine (B92270) nitrogen and other functionalities introduced through the aldehyde group can act as Lewis basic or hydrogen-bonding sites to activate substrates.

For example, the pyridyl group, when incorporated into a larger molecular framework, can influence the stereochemical outcome of a reaction. In some systems, metal coordination to a pyridyl unit within an organocatalyst can enhance its catalytic activity, a concept known as metal-mediated organocatalysis. nih.gov A study on nornicotine, which contains a pyridine ring, found that its coordination to a ruthenium complex potentiated its organocatalytic activity in an aldol (B89426) reaction by a factor of 4.5 compared to the free ligand. nih.gov This highlights the potential for designing sophisticated catalysts from this compound that bridge the gap between traditional organocatalysis and transition metal catalysis.

In biocatalysis, enzymes are used to catalyze chemical reactions. While direct applications of this compound are less common, its derivatives could be used as directing groups or probes within enzymatic active sites or as building blocks for creating synthetic metalloenzymes.

Heterogeneous Catalysis via Immobilized Scaffolds

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing the catalytic species onto a solid support creates a heterogeneous catalyst, which can be easily recovered and reused, enhancing the sustainability and economic viability of the process. rsc.org

The this compound molecule is an ideal anchor for immobilization. Its derivatives can be covalently attached to or entrapped within various solid supports, such as silica, polymers, zeolites, or nanoparticles. A notable example involves the synthesis of a Schiff base from a pyridine-aldehyde precursor, which is then used to coordinate with copper nanoparticles immobilized on a ZSM-5 zeolite support. researchgate.net This heterogeneous catalyst demonstrated high efficiency and stability in A³ coupling reactions and could be magnetically retrieved and reused for multiple cycles without a significant loss of activity. researchgate.net

Table 2: Heterogeneous Catalyst System Derived from a Pyridine-Aldehyde Precursor

| Catalyst Component | Function | Material Example |

|---|---|---|

| Solid Support | Provides stability and facilitates recovery | ZSM-5 Zeolite |

| Linker | Covalently attaches the ligand to the support | (3-Aminopropyl)trimethoxysilane (APTMS) |

| Ligand Precursor | Forms the coordinating Schiff base | (E)-4-((pyridin-2-ylimino)methyl)benzaldehyde |

| Active Metal | Catalyzes the chemical reaction | Copper Nanoparticles (Cu-NPs) |

This table is based on the components used in the synthesis of ZSM-5@APTMS@(E)-4-((pyridin-2-ylimino)methyl) benzaldehyde@Cu-NPs. researchgate.net

The ability to functionalize supports with these molecular systems allows for the rational design of solid-phase catalysts with controlled active site environments, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Investigations into Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is preferentially formed, is of paramount importance, particularly in the pharmaceutical industry. mdpi.com The development of effective chiral catalysts often relies on the use of chiral ligands that can create a stereochemically defined environment around a metal center.

This compound can serve as a scaffold for the synthesis of new chiral ligands. By reacting the aldehyde with a chiral amine or alcohol, a chiral Schiff base or acetal (B89532) can be formed. These new chiral ligands can then be complexed with transition metals to generate catalysts for asymmetric transformations. The success of such a catalyst hinges on the ability of the ligand to effectively transfer its chirality to the substrate during the catalytic cycle, controlling the formation of one enantiomer over the other. nih.gov

While specific examples of highly enantioselective catalysts derived directly from this compound are still emerging, the principles of chiral ligand design are well-established. For instance, chiral dirhodium(II) carboxylate catalysts and bisphosphine digold(I) complexes have shown high efficacy in various asymmetric reactions. mdpi.comnih.gov The structural framework of this compound provides a robust and tunable platform for incorporating known and novel chiral motifs, paving the way for future investigations into its potential in asymmetric catalysis.

Applications in Advanced Materials Science and Engineering

Precursor for Polymeric and Oligomeric Materials

The aldehyde functionality of 4-(4-Methylpyridin-2-yl)benzaldehyde is a key feature that allows it to be readily incorporated into polymeric and oligomeric structures through various condensation reactions. The resulting materials often exhibit enhanced thermal stability, specific electronic properties, and the capacity for further functionalization, making them suitable for a wide array of applications.

Polyimines, also known as Schiff base polymers, are a class of condensation polymers formed through the reaction of diamines with dialdehydes. The carbon-nitrogen double bond (imine linkage) in the polymer backbone imparts properties such as thermal stability, mechanical strength, and redox activity. While direct studies on polyimines derived specifically from this compound are not extensively detailed in the provided search results, the general principles of polyimine formation from benzaldehyde (B42025) derivatives suggest its high potential. The synthesis of polyimines is influenced by factors such as the choice of solvent and monomer concentration, which can affect the morphology and physical properties of the resulting polymer. For instance, imine condensation has been shown to be faster in solvents like tetrahydrofuran (B95107) (THF), leading to more homogeneous and cross-linked materials researchgate.net. The aromatic nature of this compound would contribute to the formation of highly aromatic polymer networks, which are candidates for materials requiring high thermal and dimensional stability researchgate.net.

Condensation reactions of benzaldehyde derivatives with other monomers, such as ketones, can lead to the formation of α,β-unsaturated ketones, which can be building blocks for other types of polymers nih.gov. The reactivity of the aldehyde group in this compound allows for its participation in such reactions, expanding the scope of polymers that can be synthesized.

Functional copolymers, which are polymers incorporating different monomer units to achieve specific properties, can be synthesized using this compound. The incorporation of this monomer can introduce desirable characteristics such as improved adhesion, toughness, and altered rheological properties into the final copolymer mdpi.com. The pyridyl group, in particular, can act as a site for further chemical modification or as a coordination site for metal ions, leading to the development of materials with tunable properties.

The copolymerization of benzaldehyde derivatives with other monomers, like phthalaldehyde, has been shown to be a viable route to functional polymers nih.gov. This approach allows for the introduction of various functionalities into the polymer side chains, which can influence the polymerization reactivity and the properties of the resulting copolymer nih.gov. While the specific copolymerization of this compound is not detailed, the principles of copolymerizing substituted benzaldehydes suggest that it could be a valuable comonomer for creating functional copolymers with tailored characteristics. For example, the introduction of pyridyl units into a polyethylene (B3416737) chain can alter its viscoelastic behavior and thermo-mechanical properties mdpi.com.

Development of Chemo- and Biosensors

The pyridyl group in this compound can act as a binding site for metal ions and other analytes, making it a valuable component in the design of chemo- and biosensors. The aldehyde group provides a convenient handle for immobilizing the molecule onto a solid support or for incorporating it into a larger sensory system.

Fluorescence-based sensing is a powerful technique for the detection of various chemical and biological species with high sensitivity and selectivity researchgate.net. Pyridyl-based fluorophores have been shown to be effective in sensing metal ions and anions researchgate.net. A chemical sensor based on a mixture of benzaldehyde and imidazo[1,2-a]pyridine (B132010) demonstrated the ability to detect fluoride (B91410) ions through both colorimetric and fluorescent changes nih.gov. This highlights the potential of combining benzaldehyde and pyridyl moieties for sensor applications.

While there are no direct reports on the use of this compound in biosensors in the provided results, the functional groups present in the molecule are amenable to the construction of biosensing platforms. For example, the aldehyde group can be used to covalently attach biomolecules such as enzymes or antibodies. The pyridyl group could be involved in the signal transduction mechanism, for instance, through changes in fluorescence upon binding of the target analyte. The development of peptide-based electrochemical biosensors, for example, often involves the chemical modification of surfaces to immobilize biorecognition elements, a role for which a functionalized benzaldehyde could be adapted mdpi.com.

Functional Coatings and Surface Modifications

The unique molecular architecture of this compound, featuring a pyridine (B92270) ring, a benzene (B151609) ring, and a reactive aldehyde group, makes it a compound of interest for the development of functional coatings and surface modifications. Although direct research on this specific compound in coatings is limited, the well-documented properties of its constituent functional groups, particularly pyridine derivatives, provide a strong basis for its potential applications in this field. The primary application explored for analogous compounds is in corrosion inhibition, where the molecule can interact with a metal surface to form a protective layer.

The functionality of pyridine derivatives in corrosion inhibition stems from their ability to adsorb onto the metal surface. bohrium.comresearchgate.net This adsorption can occur through the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons, and through the π-electrons of the aromatic rings. ui.ac.idrdd.edu.iq These interactions lead to the formation of a molecular layer that acts as a barrier, isolating the metal from the corrosive environment. bohrium.comui.ac.id The process of adsorption is often described by the Langmuir adsorption isotherm, which suggests a chemical adsorption (chemisorption) mechanism. bohrium.comresearchgate.net

In the context of this compound, the different parts of the molecule would likely contribute to its efficacy as a surface modifying agent:

Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate with metal ions on the surface, forming a stable complex. The aromatic nature of the ring also allows for π-stacking interactions, contributing to a denser, more effective protective film. bohrium.comresearchgate.net

Benzene Ring: The benzene ring provides a larger surface area for van der Waals interactions, further strengthening the adhesion of the organic layer to the substrate.

Aldehyde Group: The aldehyde group is a reactive site that can be used to chemically bond the molecule to a surface or to other molecules to form a polymeric coating. For instance, it can react with amino groups on a pre-treated surface to form a stable imine linkage. This covalent attachment would lead to a more robust and durable functional coating compared to simple physical adsorption.

Research on various pyridine derivatives has consistently shown that their effectiveness as corrosion inhibitors is dependent on their concentration and the specific chemical environment, such as the acidity of the solution. bohrium.comresearchgate.net The general trend observed is that as the concentration of the inhibitor increases, the inhibition efficiency also increases up to a certain point, after which it may plateau. ui.ac.idresearchgate.net

To illustrate the potential performance of a coating derived from a compound like this compound, the following table presents hypothetical data based on typical results found for pyridine-based corrosion inhibitors. This data showcases the relationship between inhibitor concentration and the resulting inhibition efficiency, as would be determined by methods such as weight loss measurements or electrochemical polarization. bohrium.comresearchgate.net

Inhibition Efficiency of a Hypothetical Pyridine-Based Coating

| Concentration (mol/L) | Inhibition Efficiency (%) | Surface Coverage (θ) |

|---|---|---|

| 1 x 10-6 | 65.2 | 0.652 |

| 5 x 10-6 | 78.5 | 0.785 |

| 1 x 10-5 | 85.1 | 0.851 |

| 5 x 10-5 | 92.3 | 0.923 |

| 1 x 10-4 | 95.0 | 0.950 |

| 2.8 x 10-4 | 87.8 | 0.878 |

Furthermore, the molecular structure of such inhibitors plays a crucial role in their performance. The presence of substituent groups on the pyridine or benzene rings can significantly influence the electronic density and, consequently, the adsorption behavior and inhibition efficiency. bohrium.comresearchgate.net While detailed research findings for this compound are not available, the principles established for similar pyridine derivatives strongly suggest its potential as a building block for advanced functional coatings, particularly for applications requiring corrosion resistance.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the definitive structural confirmation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first line of investigation for structural elucidation.

The ¹H NMR spectrum of 4-(4-Methylpyridin-2-yl)benzaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehydic proton would appear as a singlet in the downfield region, typically between 9 and 10 ppm. The aromatic protons on the benzaldehyde (B42025) ring would likely present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the methyl-substituted pyridine (B92270) ring would also show characteristic shifts and coupling patterns. The methyl group protons would appear as a singlet in the upfield region, around 2.4 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield shift, typically in the range of 190-200 ppm. The quaternary carbons and the protonated carbons of the aromatic rings would appear in the aromatic region (120-160 ppm), with the carbon attached to the methyl group showing a characteristic upfield shift.

To unambiguously assign these signals and to confirm the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are crucial for piecing together the molecular structure and confirming the substitution pattern of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 (s, 1H) | 190 - 193 |

| Benzaldehyde Ring (C1') | - | 136 - 138 |

| Benzaldehyde Ring (C2'/C6') | 8.1 - 8.3 (d, 2H) | 129 - 131 |

| Benzaldehyde Ring (C3'/C5') | 7.9 - 8.1 (d, 2H) | 130 - 132 |

| Benzaldehyde Ring (C4') | - | 155 - 158 |

| Pyridine Ring (C2) | - | 158 - 160 |

| Pyridine Ring (C3) | 7.8 - 8.0 (d, 1H) | 120 - 122 |

| Pyridine Ring (C4) | - | 148 - 150 |

| Pyridine Ring (C5) | 7.1 - 7.3 (s, 1H) | 123 - 125 |

| Pyridine Ring (C6) | 8.5 - 8.7 (d, 1H) | 149 - 151 |

| Methyl Group (-CH₃) | 2.4 - 2.6 (s, 3H) | 20 - 22 |

Dynamic NMR Studies

Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, a potential dynamic process is the restricted rotation around the single bond connecting the benzaldehyde and pyridine rings. Due to steric hindrance between the ortho protons of both rings, this rotation may be slow enough at lower temperatures to be observed by NMR.

By acquiring NMR spectra at various temperatures, one can observe changes in the line shapes of the signals for the protons near the rotating bond. At low temperatures, where the rotation is slow, separate signals for non-equivalent protons might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing these line shape changes, the rate constants for the rotational process can be determined, and from these, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides valuable insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₁₃H₁₁NO), HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z |

|---|---|---|

| C₁₃H₁₂NO⁺ | 198.0913 | To be determined experimentally |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the two aromatic rings, loss of the formyl radical (-CHO), or fragmentation of the pyridine ring. The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule. For instance, the observation of a fragment corresponding to the benzaldehyde moiety and another corresponding to the 4-methylpyridine (B42270) moiety would provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide invaluable information about the structure of a molecule in the solution and gas phases, respectively, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise positions of all atoms.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: The dihedral angle between the benzaldehyde and pyridine rings, which would provide a quantitative measure of the molecular conformation in the solid state.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.

This detailed structural information is crucial for understanding the physical properties of the compound and for computational modeling studies. Although a crystal structure for the parent compound 4-(pyridin-2-yl)benzaldehyde complexed with platinum has been reported, the crystal structure of the free this compound is not currently available in the Cambridge Structural Database (CSD). researchgate.net Obtaining this data would be a significant contribution to the full characterization of this compound.

Single Crystal X-ray Diffraction

Despite extensive searches, no published single-crystal X-ray diffraction data for this compound could be located. While crystallographic data exists for structurally related compounds, such as trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde, this information is not directly applicable to the target compound due to structural differences. researchgate.netmdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Materials

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to identify crystalline phases and analyze the structural properties of powdered or polycrystalline materials. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

A dedicated search for an experimental powder X-ray diffraction pattern for this compound did not yield any specific results in the reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

No experimentally obtained IR or Raman spectra specifically for this compound were found in the public domain. For reference, the analysis of related substructures can provide an indication of expected vibrational frequencies. For instance, aromatic aldehydes typically show a strong C=O stretching vibration around 1700 cm⁻¹. docbrown.infolibretexts.org The spectra of benzaldehyde and its simple derivatives like 4-methylbenzaldehyde (B123495) are well-documented, showing characteristic peaks for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and aromatic C-H and C=C vibrations. docbrown.infolibretexts.orgnist.govresearchgate.net However, without experimental data for the title compound, a detailed and accurate assignment of its vibrational modes is not possible.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the electronic transitions within a molecule, providing insights into its conjugation and electronic structure.

An experimental UV-Vis absorption spectrum for this compound could not be located in the surveyed scientific databases. The electronic spectrum is expected to be influenced by the π-systems of both the benzaldehyde and the 4-methylpyridine rings. Data for constituent parts, such as 4-methylbenzaldehyde, show maximum absorption (λmax) in the ultraviolet region, for example at 251 nm in hexane. nist.govnih.gov The conjugation between the two aromatic rings in the target molecule would likely result in a shift of these absorption bands.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like 4-(4-Methylpyridin-2-yl)benzaldehyde. researchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), to provide a detailed description of the molecule's electronic properties. researchgate.net

A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. It is anticipated that the HOMO would be primarily localized on the electron-rich 4-methylpyridine (B42270) ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the carbonyl group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap would imply higher reactivity and lower kinetic stability. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT/B3LYP

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity, stability |

Note: The values in this table are illustrative and represent typical results expected from DFT calculations on similar aromatic compounds.

DFT calculations are highly effective in predicting various spectroscopic properties, which can be invaluable for interpreting experimental data. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are instrumental in assigning the signals in experimentally obtained NMR spectra. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the pyridine (B92270) and benzene (B151609) rings, as well as the methyl and aldehyde groups.

IR Spectroscopy: The vibrational frequencies and corresponding infrared (IR) intensities can be computed by performing a frequency calculation on the optimized molecular geometry. researchgate.net The predicted IR spectrum helps in the assignment of vibrational modes observed experimentally. Key predicted vibrations for this molecule would include the C=O stretching of the aldehyde group, C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. conicet.gov.ar By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max). For this compound, the calculations would likely reveal π → π* and n → π* transitions, characteristic of conjugated aromatic systems with heteroatoms and carbonyl groups. conicet.gov.ar

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Wavenumber/Wavelength |

|---|---|---|

| IR | Aldehyde C=O stretch | ~1705 cm⁻¹ |

| IR | Aromatic C=C stretch | 1600-1450 cm⁻¹ |

| UV-Vis | π → π* transition | ~280 nm |

Note: These are representative values based on calculations for analogous structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding the electronic properties of a single, optimized geometry, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscape of a molecule over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies. mdpi.com

For this compound, the key flexible bond is the C-C single bond connecting the pyridine and benzaldehyde rings. Rotation around this bond gives rise to different conformers. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govmdpi.com It is expected that the most stable conformer would be one where steric hindrance between the two rings is minimized, likely a non-planar arrangement. These simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are also a cornerstone for investigating chemical reactivity and elucidating reaction mechanisms. pku.edu.cn By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy of the reaction, which is a key factor governing the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings, DFT can be used to:

Model the geometry of the transition state.

Calculate the activation energy barrier.

Determine whether a proposed mechanism is energetically feasible. researchgate.net

For instance, in a hypothetical reaction, computational analysis could compare different pathways to determine the most likely mechanism, providing a level of detail that is often difficult to obtain through experiments alone. pku.edu.cnmdpi.com

Prediction of Novel Derivatives and Their Potential Properties

A significant advantage of computational chemistry is its predictive power. By making systematic in silico modifications to the structure of this compound, it is possible to design novel derivatives and predict their properties before undertaking their synthesis. nih.govnih.govresearchgate.net

For example, substituents could be added to the pyridine or benzene rings to modulate the electronic properties. An electron-donating group (e.g., -OCH₃) or an electron-withdrawing group (e.g., -NO₂) could be introduced, and the resulting changes in the HOMO-LUMO gap, dipole moment, and reactivity could be calculated. This approach allows for the rational design of new molecules with tailored electronic, optical, or biological properties, accelerating the discovery of new functional materials or therapeutic agents. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzaldehyde |

Future Research Directions and Emerging Applications

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools in medicinal and materials chemistry for building molecular diversity efficiently. The aldehyde functionality of 4-(4-methylpyridin-2-yl)benzaldehyde makes it an ideal substrate for several well-established MCRs. Its integration into these synthetic strategies is a promising avenue for the rapid generation of novel heterocyclic libraries.

Future research will likely focus on utilizing this compound as the core aldehyde component in reactions such as the Ugi, Passerini, Hantzsch, and Doebner syntheses. nih.govmdpi.com

Ugi and Passerini Reactions: These isocyanide-based MCRs can leverage the aldehyde to produce complex peptidomimetic structures or α-acyloxyamides. nih.govnih.govrsc.org The resulting products, incorporating the methylpyridyl group, could be screened for biological activity, drawing on the prevalence of pyridine (B92270) rings in pharmaceuticals.

Hantzsch Dihydropyridine Synthesis: As the aldehyde component in the Hantzsch reaction, it can be used to construct substituted dihydropyridines, a privileged scaffold in drug discovery known for its cardiovascular applications. mdpi.com

Doebner Reaction: This reaction offers a direct route to quinoline-4-carboxylic acids, using an aromatic amine, pyruvic acid, and an aldehyde. mdpi.com Employing this compound would yield quinolines bearing the methylpyridyl substituent, which could be explored for applications as potential enzyme inhibitors or signaling molecules.

The strategic use of this compound in MCRs provides a direct path to structurally complex and diverse molecules that would otherwise require lengthy, multi-step syntheses.

| Multicomponent Reaction | Other Key Reactants | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide / Peptidomimetic | Drug Discovery, Library Synthesis |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxyamide | Bioactive Molecule Synthesis |

| Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Medicinal Chemistry (e.g., Calcium Channel Blockers) |

| Doebner Reaction | Aromatic Amine, Pyruvic Acid | Quinoline-4-carboxylic acid | Pharmaceuticals, Functional Dyes |

Exploration of Bio-Inspired Applications

The convergence of biological principles with chemical synthesis has led to the field of bio-inspired chemistry, which seeks to mimic natural processes or structures to solve complex problems. The this compound scaffold is well-suited for developing novel bio-inspired systems.

One promising area is in the development of therapeutic agents. Pyridyl derivatives of benzaldehydes have been investigated as potential antisickling agents for treating sickle cell anemia. nih.gov These compounds are designed to form Schiff-base adducts with hemoglobin, allosterically shifting the equilibrium towards the higher-affinity, non-polymerizing form of the protein. The specific structure of this compound, combining features of known potent agents, makes it a compelling candidate for further investigation in this area. nih.gov

Another emerging direction is in bio-inspired catalysis, where synthetic molecules are designed to replicate the function of enzyme active sites. acs.orgnih.gov The pyridine nitrogen of the compound can coordinate with metal ions (e.g., iron, nickel, cobalt), while the rest of the molecule serves as a tunable secondary coordination sphere. nih.govanl.gov Such complexes could be designed to mimic metalloenzymes, catalyzing reactions like CO2 reduction or selective oxidations under mild conditions. nih.gov

| Application Area | Bio-Inspired Principle | Role of this compound Scaffold |

|---|---|---|

| Antisickling Agents | Allosteric modulation of hemoglobin to prevent polymerization. nih.gov | Acts as a core structure to form Schiff-base adducts with the protein. |

| Biomimetic Catalysis | Mimicking the active sites of metalloenzymes (e.g., carbon monoxide dehydrogenases). nih.govanl.gov | Serves as a ligand to create a tunable coordination environment around a catalytic metal center. |

| Enzyme Inhibition Probes | Designing molecules that fit into and block the active site of a target enzyme. | The aldehyde can form covalent bonds with active site residues (e.g., lysine), while the pyridyl group provides specific interactions. |

Advanced Device Fabrication Utilizing Derivatives